molecular formula C24H18N4O9S2 B14949837 N,N'-(oxydibenzene-4,1-diyl)bis(2-nitrobenzenesulfonamide)

N,N'-(oxydibenzene-4,1-diyl)bis(2-nitrobenzenesulfonamide)

Cat. No.: B14949837
M. Wt: 570.6 g/mol
InChI Key: RSBSKTFXXNFZDK-UHFFFAOYSA-N
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Description

2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of multiple nitro and sulfonamide groups attached to a benzene ring. This compound is part of the broader class of nitro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE involves several steps, typically starting with the nitration of benzene derivatives. The nitro groups are introduced through electrophilic aromatic substitution reactions using nitric acid and sulfuric acid as reagents. The sulfonamide groups are added via sulfonation reactions, where sulfonyl chlorides react with amines. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s nitro and sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: It may be explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or activation of signaling pathways. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar compounds include other nitrobenzene derivatives and sulfonamides, such as:

Properties

Molecular Formula

C24H18N4O9S2

Molecular Weight

570.6 g/mol

IUPAC Name

2-nitro-N-[4-[4-[(2-nitrophenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H18N4O9S2/c29-27(30)21-5-1-3-7-23(21)38(33,34)25-17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)26-39(35,36)24-8-4-2-6-22(24)28(31)32/h1-16,25-26H

InChI Key

RSBSKTFXXNFZDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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